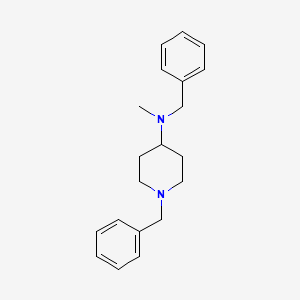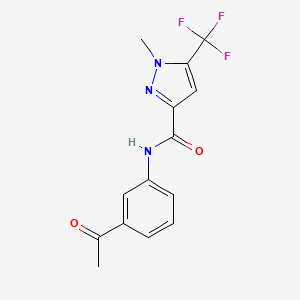![molecular formula C20H22N2O2S B6025186 2-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B6025186.png)
2-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}morpholine, also known as BZM, is a chemical compound that has garnered significant attention in the scientific research community due to its potential applications in medicine and biology. BZM is a synthetic compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
2-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}morpholine has been found to act as a potent inhibitor of tubulin polymerization, which is essential for cell division and proliferation. This compound binds to the colchicine-binding site of tubulin, preventing the formation of microtubules, which are essential for cell division. Additionally, this compound has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. By inhibiting these essential cellular processes, this compound can induce cell cycle arrest and apoptosis, leading to the antitumor effects observed in various studies.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, such as inducing cell cycle arrest and apoptosis in tumor cells. This compound has also been found to protect against radiation-induced damage in cells, which may be due to its antioxidant properties. Additionally, this compound has been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}morpholine in lab experiments is its potent antitumor properties, which make it a promising chemotherapeutic agent. Additionally, this compound has been found to protect against radiation-induced damage in cells, which may be useful in various research fields, such as radiation oncology. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 2-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}morpholine. One potential direction is the further development of this compound as a chemotherapeutic agent, as it has shown promising antitumor properties in various studies. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various neurological disorders. Furthermore, the potential use of this compound as a radioprotective agent should be explored further, as it may have significant implications in the field of radiation oncology.
Synthesemethoden
2-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}morpholine can be synthesized using various methods, including the reaction of morpholine with 2-(2-thienyl)acetic acid, followed by the reaction of the resulting product with 5-methyl-2-(chloromethyl)oxazole. Another method involves the reaction of morpholine with 2-phenylacetic acid, followed by the reaction of the resulting product with 5-methyl-2-(chloromethyl)oxazole. Both methods result in the formation of this compound, which can be purified using various techniques, such as column chromatography.
Wissenschaftliche Forschungsanwendungen
2-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}morpholine has been studied for its potential applications in various scientific research fields, such as medicine and biology. This compound has been found to exhibit antitumor properties and has been studied as a potential chemotherapeutic agent. This compound has also been studied for its potential use as a radioprotective agent, as it has been found to protect against radiation-induced damage in cells. Additionally, this compound has been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
2-benzyl-4-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-15-18(21-20(24-15)19-8-5-11-25-19)14-22-9-10-23-17(13-22)12-16-6-3-2-4-7-16/h2-8,11,17H,9-10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALKZHKETLFTLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CS2)CN3CCOC(C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B6025139.png)
![8-acetyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B6025143.png)


![diisopropyl [(methylamino)methyl]phosphonate](/img/structure/B6025159.png)
![4,6-dimethyl-3-(4-morpholinyldiazenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6025171.png)
![[2-({4-[(4-chlorobenzoyl)oxy]-3-methoxybenzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6025172.png)
![ethyl 2-({[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B6025178.png)
![2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B6025195.png)
![methyl 2-({[(3-methoxyphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6025200.png)
![N-(4-fluorophenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6025207.png)
![N-[3-chloro-5-methoxy-4-(2-thienylmethoxy)benzyl]-2-morpholin-4-ylethanamine hydrochloride](/img/structure/B6025215.png)
